molecular formula C8H13ClO3 B1596832 Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate CAS No. 306935-33-1

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

Cat. No.: B1596832
CAS No.: 306935-33-1
M. Wt: 192.64 g/mol
InChI Key: NGRPVOKPBYTXLT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS: 306935-33-1) is a β-keto ester with the molecular formula C₈H₁₃ClO₃ (MW: 192.64 g/mol). Its structure features a methyl ester group, a chlorine atom at the C2 position, and two methyl substituents at the C4 position (geminal dimethyl group) . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its spectroscopic properties include distinct IR absorption bands at 1742 cm⁻¹ (ester C=O) and 1712 cm⁻¹ (keto C=O), along with characteristic NMR signals for the geminal dimethyl group (δ 1.21 ppm, singlet) and the methyl ester (δ 3.74 ppm, singlet) .

Properties

IUPAC Name

methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-8(2,3)6(10)5(9)7(11)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRPVOKPBYTXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381412
Record name methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
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Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

306935-33-1
Record name Pentanoic acid, 2-chloro-4,4-dimethyl-3-oxo-, methyl ester
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Record name methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
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Record name methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
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Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and carbonyl chemistry.

Case Study: Synthesis of Dibenzo Derivatives

In a study involving the synthesis of dibenzo derivatives, this compound was used as a substrate in InCl3-catalyzed reactions. The results demonstrated significant yields of the desired products, showcasing the compound's utility in organic synthesis .

Pharmaceutical Research

This compound is utilized as a building block for developing new drugs and therapeutic agents. Its reactivity allows for modifications that can lead to novel pharmacological profiles.

Application Example: Drug Development

Research has indicated that derivatives of this compound can be synthesized to create potential anti-inflammatory agents. The chloro group enhances the reactivity of the compound, facilitating the introduction of various functional groups essential for biological activity .

Material Science

In material science, this compound is used in polymer synthesis and the development of advanced materials with tailored properties.

Table: Applications in Material Science

Application Description
Polymer SynthesisUsed as a monomer to create polymers with specific mechanical properties.
CoatingsActs as a precursor in the formulation of protective coatings.

Biological Studies

The compound is also employed as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

Example: Enzyme Mechanism Studies

In enzymatic assays, this compound has been utilized to study the kinetics of specific enzymes involved in metabolic pathways. Its reactive nature allows researchers to track reaction progress and elucidate mechanisms .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic processes.

  • Binding to Receptors: It may bind to specific receptors, altering cellular signaling pathways.

  • Pathway Modulation: It can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences References
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate C₈H₁₃ClO₃ 192.64 Cl (C2), CH₃ (ester), geminal CH₃ (C4) Reference compound
Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate C₉H₁₅ClO₃ 206.67 Cl (C2), C₂H₅ (ester), geminal CH₃ (C4) Larger ester group increases lipophilicity
Methyl 2-bromo-4,4-dimethyl-3-oxopentanoate C₈H₁₃BrO₃ 237.09 Br (C2), CH₃ (ester), geminal CH₃ (C4) Bromine substitution enhances electrophilicity
Methyl 4,4-dimethyl-3-oxopentanoate C₈H₁₄O₃ 158.19 CH₃ (ester), geminal CH₃ (C4) Absence of C2-Cl reduces reactivity
Methyl 2-chloro-3-oxopentanoate C₆H₉ClO₃ 164.59 Cl (C2), CH₃ (ester) Lacks geminal CH₃, shorter carbon chain

Physicochemical Properties

  • Boiling Points and Solubility: The ethyl analog (C₉H₁₅ClO₃) has a higher molecular weight (206.67 g/mol) and likely a higher boiling point compared to the methyl ester (192.64 g/mol) due to increased van der Waals interactions . Methyl 4,4-dimethyl-3-oxopentanoate (C₈H₁₄O₃) lacks the C2-Cl group, resulting in lower polarity and higher volatility (BP: 186°C) .
  • Collision Cross-Section (CCS): this compound exhibits a predicted CCS of 139.6 Ų for [M+H]⁺, which is smaller than its ethyl counterpart due to reduced molecular size .

Biological Activity

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS Number: 306935-33-1) is a compound characterized by its unique structural features, which contribute to its biological activity. The molecular formula is C8H13ClO3C_8H_{13}ClO_3, and it has a molecular weight of approximately 192.64 g/mol. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound involves several biochemical interactions:

  • Enzymatic Substrate : The compound acts as a substrate for various enzymes, leading to the formation of metabolites through processes such as ester hydrolysis and oxidation-reduction reactions.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity IC50 (µM) Notes
This compoundAntimicrobial potentialTBDRequires further investigation for specific bacteria
Methyl 4-methyl-3-oxopentanoateEnzymatic transesterification substrateTBDUsed in synthesis reactions with Candida antarctica lipase B
Analog A (e.g., Methyl 3-methyl-4-oxopentanoate)Similar reactivity but varied stabilityTBDComparison shows different metabolic pathways

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a moderate inhibitory effect, necessitating further exploration into structure-activity relationships (SAR) to enhance efficacy.
  • Enzymatic Applications : Research demonstrated that this compound can be effectively utilized in enzymatic reactions catalyzed by immobilized lipases. This application highlights its potential in synthetic organic chemistry and biocatalysis, particularly in producing valuable esters.

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives of this compound. The findings suggest that modifications to the methyl groups can significantly influence the compound's reactivity and biological activity. For example:

  • Alterations in the chlorinated position lead to variations in antimicrobial potency.
  • The introduction of additional functional groups may enhance interaction with target enzymes or receptors.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 2 undergoes nucleophilic substitution reactions under specific conditions. Key findings include:

Reagent/Conditions Product Formed Notes References
Amines (e.g., pyrrolidine)Substituted amide derivativesReacts exothermically; requires controlled temperature (<50°C)
Aqueous NaOHHydroxyl-substituted esterBase-induced substitution; may compete with ester hydrolysis
Thiourea/KSCNThioether or thiocyanate derivativesPolar aprotic solvents (e.g., DMF) enhance reactivity

Mechanistic Insight : The reaction with amines proceeds via an SN2S_N2 mechanism, facilitated by the steric accessibility of the chloro group. For example, in the synthesis of pyridine derivatives, similar chloro intermediates react with amines to form amides under mild heating (50–90°C) .

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Reaction Type References
Aqueous HCl (20% v/v, reflux)2-Chloro-4,4-dimethyl-3-oxopentanoic acidAcid-catalyzed ester hydrolysis
NaOH (1M, 60°C)Sodium salt of the carboxylic acidSaponification; yields carboxylate anion

Key Observation : Hydrolysis in basic conditions is faster but may lead to side reactions (e.g., ketone reduction under prolonged heating) .

Reduction of the Ketone Group

The 3-oxo group is reducible to a secondary alcohol:

Reducing Agent Conditions Product References
NaBH4_4 in methanol0–25°C, 2–4 hours3-Hydroxy-2-chloro-4,4-dimethylpentanoate
LiAlH4_4 in anhydrous etherReflux, 1–2 hoursSame as above, with higher yield

Safety Note : Use of LiAlH4_4 requires strict anhydrous conditions due to its reactivity with moisture .

Thermal Decomposition and Stability

Under elevated temperatures (>150°C) or incompatible conditions, the compound decomposes:

Conditions Decomposition Products Hazards References
Heating >150°CCO, CO2_2, Cl2_2, HClToxic gas release; requires ventilation
Strong oxidizers (e.g., KMnO4_4)Oxidized fragments (e.g., chlorinated ketones)Risk of combustion

Compatibility and Side Reactions

  • Incompatible Materials : Amines, strong bases, and oxidizers induce rapid decomposition or unintended side reactions .

  • Storage Stability : Stable at ambient temperatures in inert atmospheres but degrades upon prolonged exposure to moisture .

Preparation Methods

Preparation via Chlorination of Methyl 4,4-dimethyl-3-oxopentanoate

One common approach involves the chlorination of the corresponding methyl ketoester, methyl 4,4-dimethyl-3-oxopentanoate, using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅). The process generally follows these steps:

  • Starting Material: Methyl 4,4-dimethyl-3-oxopentanoate
  • Chlorinating Agent: POCl₃ is preferred due to efficiency and selectivity, often combined with a small amount of PCl₅ to enhance chlorination.
  • Reaction Conditions: Reflux at approximately 110-115°C for 1.5 to 2 hours until chlorination is complete.
  • Workup: Removal of excess chlorinating agent by distillation, followed by aqueous quenching and extraction with inert organic solvents such as methylene chloride.
  • Yield and Purity: High conversion rates with product purity typically exceeding 98% after purification.

This method benefits from straightforward reaction conditions and relatively high yields, making it suitable for industrial-scale synthesis.

Direct Synthesis from Pinacolone and Dimethyl Carbonate

An alternative preparation involves a one-pot reaction using pinacolone (3,3-dimethyl-2-butanone), sodium hydride, and dimethyl carbonate in toluene as solvent:

  • Reaction Setup: Pinacolone is reacted with sodium hydride and dimethyl carbonate under stirring at 55-60°C.
  • pH Control: After reaction completion, the mixture is cooled and adjusted to pH 4-5 to precipitate the crude methyl 4,4-dimethyl-3-oxopentanoate.
  • Purification: The crude product undergoes vacuum distillation at 90-95°C under less than 10 mm Hg to yield the purified methyl 4,4-dimethyl-3-oxopentanoate.
  • Subsequent Chlorination: The purified ketoester is then chlorinated as described above to afford methyl 2-chloro-4,4-dimethyl-3-oxopentanoate.
  • Advantages: This method offers high distillation yield (up to 96%) and product purity (>98%), with efficient conversion of raw materials.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Purity (%) Notes
Chlorination of methyl ketoester POCl₃ + PCl₅ Reflux 110-115°C, 2 hours 85-90 >98 Preferred chlorinating agents; industrial use
Direct synthesis from pinacolone Pinacolone, NaH, dimethyl carbonate 55-60°C stirring, pH 4-5, vacuum distillation 96 >98 High yield and purity; requires two-step process
Alternative chlorination (SOCl₂) Thionyl chloride Reflux, variable times 80-85 95-97 Less preferred due to harsher conditions

Research Findings and Notes

  • The chlorination step is highly exothermic; slow addition of chlorinating agent with stirring is recommended to keep the temperature below 50°C initially, then heating to reflux for completion.
  • Removal of excess chlorinating agents by distillation improves product purity and safety.
  • Extraction with methylene chloride is favored for efficient recovery of the chlorinated product.
  • The direct synthesis route from pinacolone and dimethyl carbonate provides a high overall yield but requires careful pH control and vacuum distillation to achieve high purity.
  • These methods are supported by patents and peer-reviewed literature emphasizing scalability and reproducibility.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

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